

Minimizing off-target effects of piperazine-containing compounds

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Compound of Interest

Compound Name: 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
CAS No.: 104087-61-8
Cat. No.: B1283970

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Technical Support Center: Piperazine Scaffold Optimization

Current Status: Online ● Operator: Senior Application Scientist (Medicinal Chemistry & Safety Pharmacology Unit) Topic: Minimizing Off-Target Effects of Piperazine-Containing Compounds

Introduction

Welcome to the Piperazine Optimization Support Center. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in clinically vital drugs ranging from antihistamines (cetirizine) to antifungals (itraconazole) and antipsychotics (aripiprazole). However, its physicochemical profile—specifically the basicity of the secondary/tertiary nitrogens and its amphiphilic nature—frequently triggers three critical off-target alerts: hERG channel inhibition, Phospholipidosis (PLD), and Reactive Metabolite formation.

This guide is structured as a series of "Trouble Tickets" addressing these specific failure modes. Each module provides mechanistic root cause analysis, actionable chemical

modifications, and validation protocols.

Module 1: Cardiotoxicity & hERG Inhibition

Ticket ID: #hERG-001 Issue: Compound shows QT prolongation risk; $IC_{50} < 10 \mu M$ in hERG patch clamp.

Root Cause Analysis

The hERG potassium channel possesses a large inner cavity with aromatic residues (Tyr652, Phe656) that stabilize high-affinity blockers via

-stacking and cation-

interactions. Piperazines are frequent offenders because:

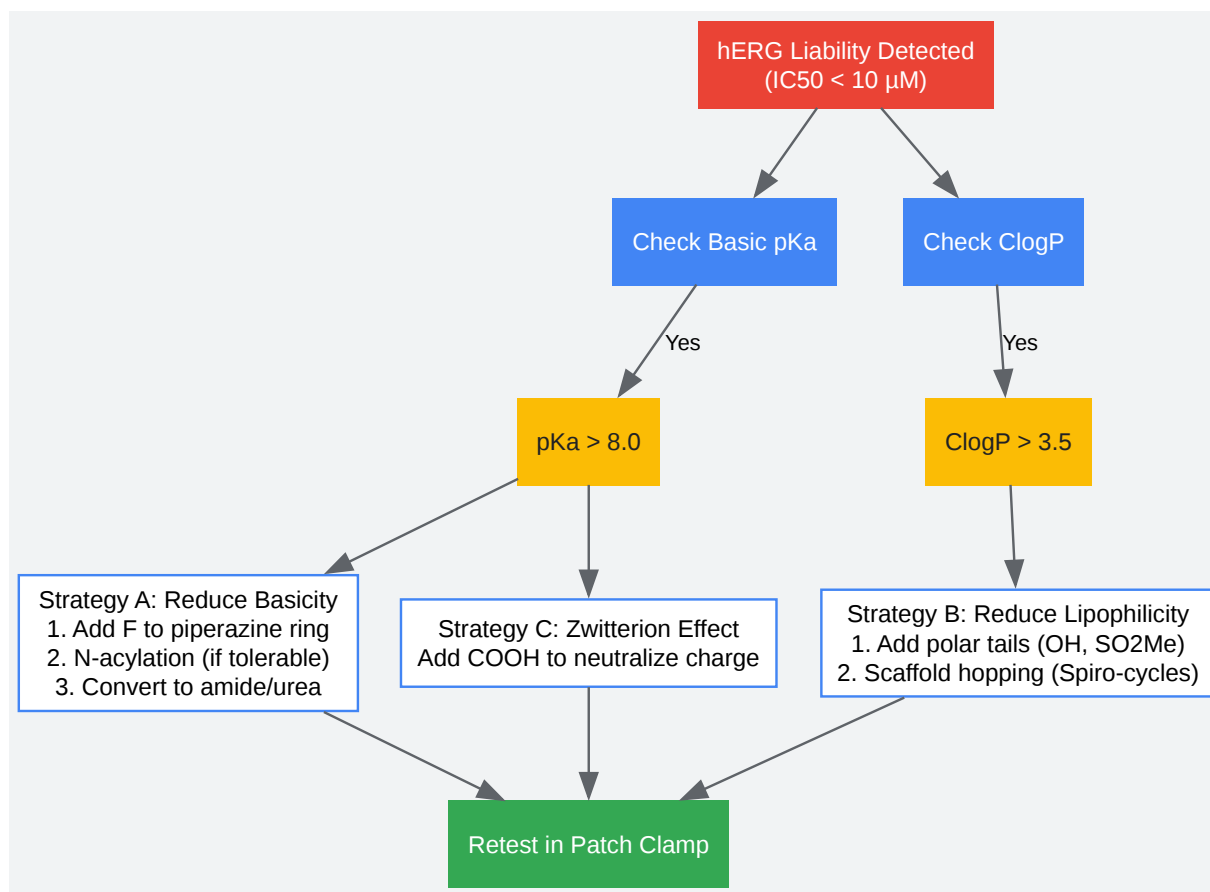
- Protonation: At physiological pH (7.4), the piperazine nitrogen (typical $pK_a \sim 8.5-9.8$) is protonated, forming a cation that binds to the channel's electronegative pore.
- Lipophilicity: High ClogP facilitates entry into the channel cavity.

Troubleshooting & Optimization Strategy

To detune hERG affinity while maintaining potency, you must modulate the Basicity-Lipophilicity Vector.

Parameter	Target Range	Chemical Strategy
pKa (Basic N)	< 7.5	Electron Withdrawal: Add fluorine to the piperazine ring or adjacent alkyl chains. Bioisosteres: Switch to spiro-diamines or fused ring systems.
ClogP	< 3.0	Polarity: Introduce polar surface area (PSA) remote from the pharmacophore (e.g., sulfones, alcohols).
Topology	Rigid	Steric Clashes: Introduce "ortho" substituents on phenyl rings attached to the piperazine to prevent the "flat" conformation preferred by hERG.

Decision Logic: hERG Mitigation



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Caption: Decision tree for mitigating hERG liability based on physicochemical drivers.

Validation Protocol: Automated Patch Clamp

Do not rely solely on radioligand binding, as it produces false positives/negatives due to state-dependent binding.

- Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
- Solutions:
 - Extracellular: HB-PS (standard physiological saline).
 - Intracellular: K-Aspartate based (to mimic cytosolic K⁺).

- Voltage Protocol:
 - Hold at -80 mV.
 - Depolarize to +40 mV for 2s (activates/inactivates channels).
 - Repolarize to -50 mV for 2s (elicits tail current—measure inhibition here).
- Acceptance Criteria: Seal resistance > 500 MΩ; Access resistance < 10 MΩ.

Module 2: Phospholipidosis (PLD)

Ticket ID: #PLD-002 Issue: Lysosomal accumulation of phospholipids; "Foamy macrophage" phenotype in histology.

Root Cause Analysis

Piperazine drugs often classify as Cationic Amphiphilic Drugs (CADs).^{[1][2]}

- Mechanism: The uncharged drug permeates the cell membrane. Once inside the acidic lysosome (pH ~4.5), the basic piperazine nitrogen becomes diprotonated and trapped (Lysosomal Trapping). The trapped cation inhibits phospholipase activity, preventing lipid degradation.
- Predictive Index: A compound is high risk if

and

.

Troubleshooting & Optimization Strategy

To eliminate PLD, you must disrupt the CAD pharmacophore.

FAQ: Can I fix PLD without losing potency? Yes. The goal is to reduce the amphiphilicity without necessarily destroying binding.

- Reduce pKa: Lowering pKa below 6.5 prevents extensive lysosomal protonation.

- Topological Disruption: Move the lipophilic bulk away from the basic center to disrupt the amphiphilic moment.
- Metabolic Soft Spots: Introduce sites for rapid metabolism (e.g., ester hydrolysis) so the drug does not accumulate (though this impacts half-life).

Validation Protocol: High-Content Screening (HCS) for PLD

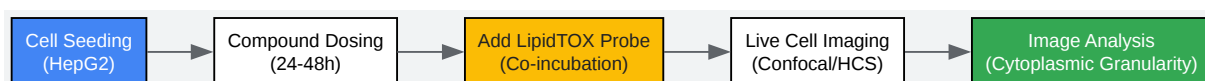
This protocol uses fluorescent phospholipid analogs to visualize accumulation.

Reagents:

- HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).
- Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

- Seeding: Plate HepG2 or U937 cells in 96-well plates (10,000 cells/well).
- Dosing: Treat with test compounds (1–50 μ M) for 24–48 hours.
 - Positive Control: Amiodarone (10 μ M).
 - Negative Control: Acetaminophen.
- Staining: Add LipidTOX Red (1:1000) and Hoechst (1:2000) directly to the media for the final 24 hours.
- Imaging: Acquire images on a High-Content Imager (e.g., CellInsight CX7).
- Analysis: Quantify "Spot Intensity per Cell" in the cytoplasmic region.



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Caption: In vitro fluorescent screening workflow for phospholipidosis detection.

Module 3: Reactive Metabolites (Bioactivation)

Ticket ID: #TOX-003 Issue: Covalent binding to proteins; positive GSH/CN- trapping assay.

Root Cause Analysis

The piperazine ring is susceptible to oxidative bioactivation by CYP450 enzymes (typically CYP3A4 or CYP2D6).

- **Iminium Ion Formation:** Oxidation of the α -carbon leads to an unstable carbinolamine, which dehydrates to a reactive iminium species. This electrophile can alkylate DNA or proteins.
- **Ring Opening:** The iminium ion can hydrolyze, leading to ring-opening and the formation of reactive aldehyde intermediates (e.g., ethylenediamine derivatives).

Troubleshooting & Optimization Strategy

Metabolic Vulnerability	Structural Fix	Mechanism
-Carbon Oxidation	Gem-dimethylation	Steric hindrance blocks CYP access to the α -carbon.
Ring Dehydrogenation	Bridged Systems	Switch to diazabicyclo-systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) to prevent planarization required for iminium formation.
N-Dealkylation	Deuteration	Deuterium at the α -position slows C-H bond breakage (Kinetic Isotope Effect).

Validation Protocol: Reactive Metabolite Trapping

Self-validating system: If adducts are found, the structure is liable.

- Incubation: Mix test compound (10 μ M) with Human Liver Microsomes (HLM) and NADPH.
- Trapping Agents:
 - Glutathione (GSH):^{[3][4]} Traps "soft" electrophiles (quinones, epoxides).
 - Potassium Cyanide (KCN):^[3] specifically traps iminium ions (hard electrophiles common in piperazines).
- Analysis: LC-MS/MS. Look for:
 - $[M + \text{GSH} + \text{H}]^+$
 - $[M + \text{CN} + \text{H}]^+$ (Mass shift of +26 Da indicates iminium formation).

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